4-(Heptyloxy)benzaldehyde
Overview
Description
4-(Heptyloxy)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. These compounds are characterized by a benzene ring attached to an aldehyde group. The heptyloxy substituent indicates a seven-carbon alkyl chain (heptyl-) attached through an ether linkage (-oxy) to the benzene ring.
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves oxidation reactions of methylarenes or direct functionalization of the benzene ring. A specific method for synthesizing derivatives like 4-(Heptyloxy)benzaldehyde might involve alkylation of 4-hydroxybenzaldehyde with appropriate bromoalkanes followed by condensation reactions with other reagents to introduce desired functional groups (Jamain, Omar, & Khairuddean, 2020).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be explored through various spectroscopic techniques such as NMR and IR spectroscopy. Studies on similar compounds reveal the importance of hydrogen bonding in defining the structural characteristics and dimerization behavior in the solid state and in solution (Vaz et al., 2005).
Chemical Reactions and Properties
Benzaldehyde derivatives participate in various chemical reactions, including oxygenation processes that transform methylarenes to benzaldehyde derivatives in a highly efficient manner with significant atom economy and without overoxidation to benzoic acids (Sarma, Efremenko, & Neumann, 2015). This highlights the reactivity and versatility of these compounds as chemical intermediates.
Physical Properties Analysis
The crystalline effects on the properties of benzaldehyde derivatives like 4-(Benzyloxy)benzaldehyde have been explored through density functional theory (DFT) calculations, indicating significant changes in structural shape and electronic properties in different states (Harismah, Ozkendir, & Mirzaei, 2015).
Chemical Properties Analysis
The chemical properties of benzaldehyde derivatives can be elucidated through experimental and quantum chemical studies, which reveal insights into intramolecular and intermolecular interactions, hyperpolarizability, and reactions with biomolecules. These studies underscore the compound's potential for various applications based on its reactive sites and interactions at the molecular level (Kumar et al., 2013).
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “4-(Heptyloxy)benzaldehyde” is used in the synthesis of functionalized α,β-unsaturated ketones through a Claisen-Schmidt reaction . These ketones, known as benzalacetones, possess interesting properties for organic synthesis and have been described as radical scavengers with potential antioxidant properties .
- Methods of Application or Experimental Procedures: The Claisen-Schmidt reaction involves the condensation of an aldehyde (in this case, “4-(Heptyloxy)benzaldehyde”) with a ketone (like acetone) under microwave irradiation . This reaction produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .
- Results or Outcomes: The reaction results in the formation of functionalized α,β-unsaturated ketones known as benzalacetones . These compounds are known for their potential antioxidant properties and their utility in organic synthesis .
Application in Material Science
- Specific Scientific Field: Material Science .
- Summary of the Application: “4-(Heptyloxy)benzaldehyde” is used in the synthesis of a compound known as "4-{[4-(heptyloxy)benzoyl]oxy}phenyl 4-(heptyloxy)benzoate" . This compound is likely used in the development of materials with specific properties, although the exact applications are not specified .
- Methods of Application or Experimental Procedures: The synthesis likely involves a series of organic reactions, although the exact procedures are not specified .
- Results or Outcomes: The result is the formation of "4-{[4-(heptyloxy)benzoyl]oxy}phenyl 4-(heptyloxy)benzoate" .
Application in Microfluidics
- Specific Scientific Field: Microfluidics .
- Summary of the Application: “4-(Heptyloxy)benzaldehyde” is used in the study of self-propelled underwater oil droplets . These droplets are used to understand the behavior of microscale systems in fluid dynamics .
- Methods of Application or Experimental Procedures: The study involves creating oil droplets containing “4-(Heptyloxy)benzaldehyde” and observing their behavior in a microfluidic device .
- Results or Outcomes: The study provides insights into the speed profile of the self-propelled underwater oil droplets in terms of their diameter and the surrounding surfactant concentration .
Safety And Hazards
properties
IUPAC Name |
4-heptoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCKMIZXHKVONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067345 | |
Record name | Benzaldehyde, 4-(heptyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Heptyloxy)benzaldehyde | |
CAS RN |
27893-41-0 | |
Record name | 4-(Heptyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27893-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(heptyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027893410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(heptyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(heptyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(heptyloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.